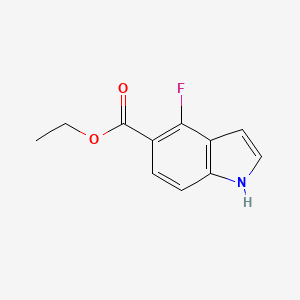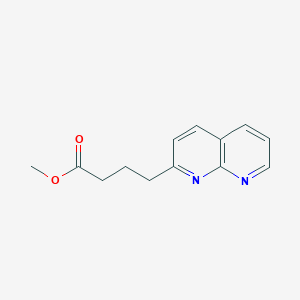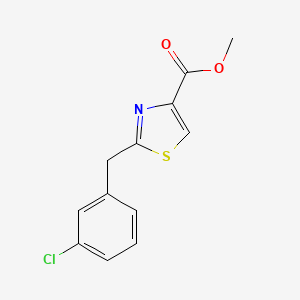![molecular formula C12H14ClN3 B13666299 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B13666299.png)
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the molecular formula C12H13N3·HCl It is a derivative of imidazo[1,2-a]pyrazine, a bicyclic nitrogen-containing heterocycle
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylhydrazine with a suitable diketone or ketoester, followed by cyclization and subsequent hydrochloride salt formation. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents, alkylating agents, or acylating agents are used under conditions such as reflux or room temperature, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted analogs with various functional groups, which can further enhance the compound’s properties and applications.
Applications De Recherche Scientifique
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as conductivity or fluorescence.
Mécanisme D'action
The mechanism of action of 3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,6,7,8-Tetrahydroimidazo[1,2-a]pyrazine: A structurally similar compound with different substituents.
3-Trifluoromethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine: A derivative with a trifluoromethyl group, which can alter its chemical and biological properties.
Uniqueness
3-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is unique due to the presence of the phenyl group, which can enhance its aromaticity and potential interactions with biological targets. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propriétés
Formule moléculaire |
C12H14ClN3 |
|---|---|
Poids moléculaire |
235.71 g/mol |
Nom IUPAC |
3-phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride |
InChI |
InChI=1S/C12H13N3.ClH/c1-2-4-10(5-3-1)11-8-14-12-9-13-6-7-15(11)12;/h1-5,8,13H,6-7,9H2;1H |
Clé InChI |
NOTDYWGLJSKKJC-UHFFFAOYSA-N |
SMILES canonique |
C1CN2C(=NC=C2C3=CC=CC=C3)CN1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-Chlorobenzo[g]quinazolin-4-amine](/img/structure/B13666255.png)


![5-[4-(Benzyloxy)phenyl]-3-methylisoxazole](/img/structure/B13666274.png)
![3-(6-Methylimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13666283.png)
![6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13666287.png)

